2-(Piperazin-1-yl)pyrazine

Description

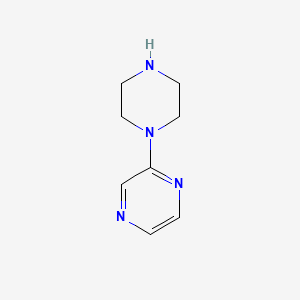

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGFLVDMFDHYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188342 | |

| Record name | 1-Piperazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34803-68-4 | |

| Record name | 2-(1-Piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34803-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-piperazinylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperazin-1-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperazin-1-yl)pyrazine (CAS RN: 34803-68-4), a key heterocyclic building block in medicinal chemistry.[1] The document summarizes critical data, including molecular structure, formula, molecular weight, melting point, boiling point, and partition coefficient. Detailed experimental protocols for determining key parameters are provided to ensure reproducibility and methodological consistency in research and development settings. This guide is intended to serve as a foundational resource for professionals engaged in the design, synthesis, and evaluation of novel therapeutic agents incorporating this versatile scaffold.

Introduction

This compound, also known as 1-(Pyrazin-2-yl)piperazine, is a bifunctional heterocyclic compound featuring both a pyrazine and a piperazine ring system.[2] The pyrazine moiety is a common feature in molecules with diverse pharmacological activities, including antitumor and antibiotic properties, while the piperazine ring is a prevalent scaffold in many pharmacologically active compounds, known to influence properties like solubility and receptor binding.[3][4] The combination of these two rings makes this compound a valuable intermediate for synthesizing compounds targeting a wide range of biological systems, particularly in the development of drugs for neurological disorders.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery, formulation development, and pharmacokinetic studies.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | This compound | Standard | PubChem[2] |

| CAS Registry Number | 34803-68-4 | Standard | TCI |

| Molecular Formula | C₈H₁₂N₄ | Calculated | PubChem[2] |

| Molecular Weight | 164.21 g/mol | Calculated | PubChem[2] |

| Appearance | White to Yellow powder/crystal | Experimental | TCI |

| Melting Point | 47.0 to 51.0 °C | Experimental | TCI |

| Boiling Point | 324.5 °C (at 760 mmHg) | Predicted | MySkinRecipes[1] |

| pKa (most basic) | Not Experimentally Found | - | - |

| logP (Octanol/Water) | -0.4 | Computed (XLogP3-AA) | PubChem[2] |

| Solubility | Freely soluble in water | General | - |

| Hydrogen Bond Donors | 1 | Computed | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | Computed | PubChem[2] |

Note: Solubility is inferred from the properties of the parent piperazine and pyrazine heterocycles and the presence of hydrogen bond donors/acceptors. Experimental validation is recommended.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail representative protocols for key experimental procedures.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[5]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Thiele tube with heating oil)[6]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample (finely powdered and dry)[5]

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[7]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to compact the sample into the bottom of the tube. Repeat until a sample height of 2-3 mm is achieved.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

-

Rapid Heating (Approximate Determination): Heat the sample rapidly (e.g., 4-5°C per minute) to get an approximate melting temperature.[7] Note the temperature at which the solid melts.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Insert a new sample tube.

-

Slow Heating: Heat the sample again, but at a much slower rate (1-2°C per minute) once the temperature is within 15°C of the approximate melting point.[6][7]

-

Observation and Recording: Record the temperature range from the first appearance of liquid (onset of melting) to the complete disappearance of the solid phase (complete melting).[7] A pure compound should exhibit a sharp melting range of 0.5-1.0°C.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant(s) (pKa) of a substance by measuring pH changes during titration with a strong acid or base.[8]

Apparatus:

-

Calibrated pH meter and electrode[9]

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel (beaker)

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions[9]

-

Inert gas supply (e.g., Nitrogen)[9]

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Accurately weigh and dissolve a known quantity of this compound in deionized, carbonate-free water to a known concentration (e.g., 1 mM).[9][10] A constant ionic strength can be maintained using a background electrolyte like 0.15 M KCl.[9]

-

Inert Atmosphere: Purge the solution with nitrogen for several minutes to remove dissolved CO₂.[9]

-

Initial Titration: As this compound is a base, it will be titrated with a standardized strong acid (0.1 M HCl). Place the reaction vessel on the magnetic stirrer, immerse the pH electrode, and begin stirring.

-

Data Collection: Add the titrant (HCl) in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[9][10]

-

Endpoint Determination: Continue the titration well past the equivalence point(s), which are identified as the points of maximum slope on the titration curve (pH vs. volume).

-

Calculation: The pKa values correspond to the pH at the half-equivalence points. For a dibasic compound like this compound, two pKa values are expected. The data can be analyzed by plotting the first or second derivative of the titration curve to accurately locate the equivalence points.

-

Replication: Perform the titration at least three times to ensure reproducibility.[9]

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most straightforward method for determining the n-octanol/water partition coefficient (LogP), as described in OECD Guideline 107.[11][12]

Apparatus:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Centrifuge tubes or separatory funnels with stoppers

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents, shaking vigorously, and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be low enough to avoid saturation in either phase and allow for accurate measurement.

-

Partitioning: In a centrifuge tube, combine known volumes of the n-octanol and the aqueous sample solution. The volume ratio can be adjusted based on the expected LogP.

-

Equilibration: Stopper the tubes and shake them for a sufficient time (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.[13]

-

Phase Separation: Separate the two phases. Centrifugation is typically required to ensure a clean separation and break any emulsions.[12]

-

Concentration Analysis: Carefully remove an aliquot from each phase (aqueous and octanol) and determine the concentration of this compound using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the equilibrium concentration in the octanol phase (C_octanol) to the equilibrium concentration in the aqueous phase (C_water).

-

P = C_octanol / C_water

-

LogP = log₁₀(P)

-

-

Replication: The experiment should be performed in triplicate with varying phase volume ratios to ensure the result is independent of concentration.[12]

Visualization of Experimental Workflow

The logical flow for the physicochemical characterization of a novel compound like this compound can be visualized as follows. This workflow ensures that foundational data is collected systematically.

Caption: Workflow for Physicochemical Characterization.

Biological Context and Significance

While this guide focuses on physicochemical properties, it is important to note the biological relevance of the this compound scaffold. This structural motif is a component of molecules investigated for a variety of therapeutic applications. For instance, derivatives have been synthesized and evaluated as Class I selective Histone Deacetylase (HDAC) inhibitors for anti-leukemic activity.[14] The basicity of the piperazine nitrogen can be crucial for forming key interactions, such as ionic hydrogen bonds with aspartate residues in enzyme active sites.[14] Therefore, the precise determination of properties like pKa is not merely an academic exercise but a critical step in rational drug design, directly informing the synthesis of molecules with improved potency, selectivity, and pharmacokinetic profiles.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with appropriate safety protocols and regulations.

References

- 1. This compound [myskinrecipes.com]

- 2. 1-Piperazinylpyrazine | C8H12N4 | CID 2734639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-(Piperazin-1-yl)pyrazine in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Piperazin-1-yl)pyrazine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed, generalized experimental protocol for determining its solubility. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data in-house.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound incorporating both a piperazine and a pyrazine ring system. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their frequent appearance in biologically active molecules. The solubility of a compound is a critical physicochemical property that influences its suitability for various stages of drug development, including synthesis, purification, formulation, and in-vitro/in-vivo testing.

Solubility in organic solvents like DMSO and ethanol is particularly important. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a standard for preparing high-concentration stock solutions for high-throughput screening. Ethanol, a protic solvent, is also widely used in chemical synthesis and as a co-solvent in formulations. Understanding the solubility in these solvents is fundamental for handling the compound and designing relevant experiments.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| DMSO | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] This protocol outlines the steps to measure the solubility of this compound in DMSO and ethanol.

Materials and Equipment

-

This compound (solid form)

-

Anhydrous DMSO

-

Absolute Ethanol

-

Sealed glass vials (e.g., 2-4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate glass vials. An amount that ensures undissolved solid remains at the end of the experiment is crucial.

-

Add a known volume (e.g., 2 mL) of the selected solvent (DMSO or ethanol) to each respective vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved compound. A typical duration is 24 to 48 hours.[2]

-

-

Separation of Undissolved Solid:

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (0.22 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification of Dissolved Compound:

-

Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound in the diluted filtrate using a validated HPLC method. A reversed-phase HPLC method with UV detection is often suitable for compounds with a chromophore.[3] The analytical method must be validated for linearity, accuracy, and precision.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration in the undiluted supernatant to determine the solubility.

-

-

Data Reporting:

-

Report the solubility in units such as mg/mL or µM, along with the temperature at which the measurement was performed.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Navigating the Crystalline Landscape of 2-(Piperazin-1-yl)pyrazine: A Technical Guide

An In-depth Exploration of Structural Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive, publicly available single-crystal X-ray diffraction study for the specific compound 2-(Piperazin-1-yl)pyrazine has not been identified. Consequently, this technical guide provides a comprehensive framework for its crystal structure analysis based on established crystallographic principles and data from closely related piperazine and pyrazine derivatives. The experimental protocols and quantitative data presented herein are illustrative and derived from analogous compounds to guide future research.

Introduction: The Significance of this compound

The this compound scaffold is a significant pharmacophore, integrating the structural features of both piperazine and pyrazine moieties. These heterocyclic systems are prevalent in a wide range of biologically active compounds, including those with antipsychotic, antidepressant, antimicrobial, and anticancer properties. The piperazine ring, often adopting a stable chair conformation, and the aromatic pyrazine ring, can engage in various intermolecular interactions, making them crucial components in drug design. A thorough understanding of the three-dimensional structure of molecules containing this scaffold is paramount for elucidating structure-activity relationships (SAR) and optimizing drug candidates.

Predicted Molecular Geometry and Conformational Analysis

Based on extensive studies of related compounds, the following structural characteristics are anticipated for this compound:

-

Piperazine Ring Conformation: The piperazine ring is expected to adopt a chair conformation, which is the most energetically favorable arrangement for this saturated heterocycle. This has been consistently observed in the crystal structures of various piperazine derivatives.

-

Pyrazine Ring Planarity: The pyrazine ring, being aromatic, will be planar.

-

Inter-ring Torsion: The relative orientation of the piperazine and pyrazine rings will be defined by the torsion angles around the C-N bond connecting them. This orientation will be influenced by steric hindrance and electronic effects of any substituents, as well as by the packing forces within the crystal lattice.

Experimental Protocols for Crystal Structure Analysis

A typical workflow for the crystal structure determination of a small organic molecule like this compound involves synthesis, crystallization, and X-ray diffraction analysis.

Synthesis

The synthesis of this compound can be approached through several established methods for N-arylation of piperazine. A common route involves the nucleophilic aromatic substitution of a halopyrazine with piperazine.

Generalized Synthesis Protocol:

-

Reaction Setup: A solution of 2-chloropyrazine and an excess of piperazine in a suitable solvent (e.g., ethanol, DMSO, or toluene) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with water to remove excess piperazine and any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in crystal structure analysis. Various techniques can be employed to grow crystals of this compound.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a reservoir of a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Data Collection and Processing:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Representative Crystallographic Data from Analogous Structures

While the specific crystallographic data for this compound is unavailable, the following tables present representative data from related structures to provide an indication of the expected values.

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | 4-(pyrimidin-2-yl)piperazin-1-ium chloride[1] | 4-(pyrimidin-2-yl)piperazin-1-ium nitrate[1] | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate[2] |

| Chemical Formula | C₈H₁₃N₄⁺·Cl⁻ | C₈H₁₃N₄⁺·NO₃⁻ | C₁₈H₂₄N₄O·H₂O |

| Formula Weight | 200.67 | 227.23 | 330.43 |

| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁/c | Pna2₁ |

| a (Å) | 7.2345 (3) | 7.3781 (2) | 13.451 (3) |

| b (Å) | 10.6541 (4) | 11.2345 (3) | 19.847 (4) |

| c (Å) | 12.2134 (5) | 12.8765 (4) | 6.8596 (15) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 101.456 (1) | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 941.51 (7) | 1045.61 (5) | 1831.2 (7) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 296 | 296 | 153 |

| Radiation | Mo Kα | Mo Kα | Mo Kα |

| R-factor (%) | 4.1 | 4.7 | - |

Table 2: Representative Hydrogen Bond Geometries (Å, °)

| D—H···A | D-H | H···A | D···A | D—H···A | Reference |

| N—H···Cl | 0.91 | 2.24 | 3.149 (2) | 175 | [1] |

| N—H···O | 0.91 | 2.01 | 2.909 (3) | 170 | [1] |

| O—H···N | 0.87 (3) | 2.01 (3) | 2.877 (3) | 179 (4) | [2] |

| N—H···O | 0.83 (3) | 2.05 (3) | 2.864 (3) | 168 (3) | [2] |

D = Donor atom, H = Hydrogen atom, A = Acceptor atom

Visualization of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate a generalized workflow for crystal structure analysis and potential intermolecular interactions for this compound.

Signaling Pathways

Due to the absence of specific biological studies on this compound in the reviewed literature, a diagram of its signaling pathways cannot be generated at this time. However, the piperazine and pyrazine moieties are known to interact with various receptors, including serotonin, dopamine, and adrenergic receptors. Further pharmacological studies would be necessary to elucidate the specific biological targets and signaling cascades modulated by this compound.

Conclusion

While a definitive crystal structure of this compound remains to be reported, this guide provides a robust framework for its future analysis. Based on the structures of related compounds, it is anticipated that the piperazine ring will adopt a chair conformation, and the crystal packing will be stabilized by a network of intermolecular interactions, including N-H···N hydrogen bonds and potential π-π stacking. The experimental protocols and representative data presented here offer a valuable resource for researchers aiming to elucidate the precise solid-state structure of this important pharmacological scaffold. Such structural insights will be instrumental in the rational design and development of novel therapeutics.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Piperazin-1-yl)pyrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Piperazin-1-yl)pyrazine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the pyrazine and piperazine moieties in various pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and characterization of such molecules. This guide focuses on the ¹H NMR spectrum, providing predicted chemical shifts, multiplicities, and coupling constants, alongside a standardized experimental protocol for data acquisition.

Predicted ¹H NMR Spectral Data

Precise, experimentally determined ¹H NMR data for this compound is not available in the cited literature. However, the ¹H NMR spectrum of the closely related analogue, 2-(1-Piperazinyl)pyrimidine , has been reported and serves as a valuable reference for predicting the spectrum of the target compound.[1]

The key difference between the two structures is the heterocyclic aromatic ring: a pyrimidine in the analogue versus a pyrazine in the target compound. This will primarily affect the chemical shifts and coupling constants of the aromatic protons.

Table 1: ¹H NMR Data for the Analogue 2-(1-Piperazinyl)pyrimidine in CDCl₃ [1]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Pyrimidine-H (A) | 8.29 | Doublet of doublets | 2H | Not Reported |

| Pyrimidine-H (B) | 6.45 | Triplet | 1H | Not Reported |

| Piperazine-H (C) | 3.78 | Triplet | 4H | Not Reported |

| Piperazine-H (D) | 2.90 | Triplet | 4H | Not Reported |

| NH Proton (E) | 2.15 | Singlet (broad) | 1H | Not Reported |

Predicted Spectral Characteristics for this compound:

-

Piperazine Protons: The chemical shifts for the piperazine protons are expected to be in a similar range to the pyrimidine analogue. The protons on the carbons attached to the pyrazine ring (position C') will likely appear downfield (around 3.6-3.9 ppm) as a triplet, while the protons on the carbons adjacent to the NH group (position D') will be more upfield (around 2.9-3.1 ppm), also as a triplet. The NH proton itself would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

Pyrazine Protons: The parent pyrazine molecule exhibits its protons at approximately 8.6 ppm as a singlet. In this compound, the substitution will break this symmetry. The three protons on the pyrazine ring are expected to be in the aromatic region, likely between 7.8 and 8.5 ppm. Their multiplicities will be doublets or doublet of doublets, depending on their coupling to each other.

Experimental Protocol for ¹H NMR Spectroscopy

The following describes a general methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

3.1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

3.2. Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 25°C (298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range covering from -1 to 10 ppm.

3.3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to aid in structural assignment.

Visualization of Proton Environments

The following diagrams illustrate the chemical structure and the logical workflow for spectral analysis of this compound.

References

A Technical Guide to the Mass Spectrometry Fragmentation of 2-(Piperazin-1-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-(Piperazin-1-yl)pyrazine. The information herein is based on established fragmentation principles of piperazine and pyrazine derivatives, offering a robust framework for the identification and characterization of this compound and its analogues in various research and development settings.

Predicted Fragmentation Pattern

The fragmentation of this compound under mass spectrometry, typically following electron ionization (EI) or electrospray ionization (ESI) with subsequent collision-induced dissociation (CID), is expected to be dominated by cleavages at the weakest bonds and the formation of stable fragment ions. The piperazine ring and the bond connecting it to the pyrazine ring are the most likely sites of initial fragmentation.

Upon ionization, the molecule will form a molecular ion ([M]•+). The primary fragmentation pathways are predicted to involve:

-

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom in the piperazine ring is susceptible to cleavage, a common pathway for amines.[1]

-

Piperazine Ring Fission: The piperazine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[2][3]

-

Cleavage of the Piperazine-Pyrazine Bond: The C-N bond connecting the piperazine and pyrazine rings is a likely point of scission.[2]

-

Pyrazine Ring Fragmentation: The pyrazine ring itself can fragment, although this is generally less favorable than the fragmentation of the more flexible piperazine moiety.

Based on these principles, a cascade of fragment ions can be predicted, providing a characteristic fingerprint for this compound.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The relative abundances are hypothetical and would need to be confirmed by experimental data.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 164 | [C8H12N4]•+ (Molecular Ion) | Intact molecule with one electron removed | Moderate |

| 135 | [C7H9N3]•+ | Loss of an ethylamine radical (•CH2CH2NH) from the piperazine ring | High |

| 107 | [C5H5N3]•+ | Cleavage of the piperazine ring with loss of C3H7N• | Moderate |

| 95 | [C4H5N3]•+ | Fragmentation of the piperazine ring | Moderate to High |

| 81 | [C4H5N2]+ | Pyrazine ring fragment | Moderate |

| 70 | [C4H8N]+ | Piperazine ring fragment | High |

| 56 | [C3H6N]+ | Piperazine ring fragment | High |

Experimental Protocols

To acquire the mass spectrum of this compound, the following experimental methodologies are recommended:

Sample Preparation

-

Solvent: Dissolve the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL, to avoid detector saturation.

Mass Spectrometry Parameters

-

Ionization Mode:

-

Electron Ionization (EI): For a detailed fragmentation pattern, EI at 70 eV is recommended. This high-energy ionization method will induce extensive fragmentation.

-

Electrospray Ionization (ESI): For softer ionization and observation of the protonated molecule [M+H]+, ESI in positive ion mode is suitable. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.

-

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements to aid in formula determination of the fragment ions. A triple quadrupole instrument is well-suited for MS/MS experiments.

-

Collision Energy (for MS/MS): If using ESI-MS/MS, the collision energy should be optimized to obtain a rich spectrum of fragment ions. A typical starting point would be in the range of 10-40 eV.

Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

Caption: Predicted fragmentation pathway of this compound.

References

Determining the Physicochemical Properties of 2-(Piperazin-1-yl)pyrazine: A Technical Guide to pKa Determination

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for determining the acid dissociation constant (pKa) of the heterocyclic compound 2-(Piperazin-1-yl)pyrazine. Given the prevalence of the piperazine and pyrazine scaffolds in medicinal chemistry, understanding the pKa of this compound is critical for drug development professionals, researchers, and scientists in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines the key experimental and computational approaches for accurate pKa determination.

The pKa value, the negative logarithm of the acid dissociation constant, is a crucial parameter in drug discovery as it dictates the extent of ionization of a molecule at a given pH.[1] This, in turn, influences vital characteristics such as solubility, permeability, and binding interactions with biological targets. This compound incorporates two key ionizable moieties: the piperazine ring, which is basic, and the pyrazine ring, which is weakly basic. The piperazine ring typically exhibits two pKa values.

Predicted and Reference pKa Values

While no experimentally determined pKa values for this compound are readily available in the public domain, we can infer the likely ionization behavior from its constituent parts. The piperazine moiety is expected to have two basic centers, and the pyrazine nitrogen atoms are very weak bases. The electronic properties of the pyrazine ring will influence the basicity of the piperazine nitrogens.

For reference, the pKa values of the parent piperazine molecule are well-documented and are presented in the table below. It is anticipated that the electron-withdrawing nature of the pyrazine ring will decrease the basicity of the adjacent piperazine nitrogen, leading to lower pKa values compared to unsubstituted piperazine.

| Compound | pKa1 | pKa2 | Temperature (°C) | Method |

| Piperazine | 9.73 | 5.35 | 25 | Potentiometric Titration |

Table 1: Experimentally determined pKa values for the parent compound, piperazine. These values serve as a baseline for estimating the pKa of this compound.[2][3]

Experimental Determination of pKa

Several robust experimental techniques are available for the precise determination of pKa values. The most common and reliable methods include potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis.[4]

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[4][5] The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[6][7]

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[6]

-

Prepare a solution of the test compound, this compound, at a concentration of approximately 1 mM.[6]

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is used.[6]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[6][7]

-

Titration Procedure:

-

Place a known volume of the sample solution into a temperature-controlled vessel and immerse the calibrated pH electrode.

-

To ensure an inert atmosphere, especially when titrating at higher pH to avoid carbonate formation, purge the solution with nitrogen gas.[6][7]

-

Add the titrant (e.g., 0.1 M HCl) in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For precise determination, the inflection points of the titration curve can be identified by analyzing the first or second derivative of the plot. The experiment should be repeated multiple times to ensure reproducibility.[6]

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[8] The pKa is determined by monitoring the absorbance at a specific wavelength across a range of pH values.

Detailed Experimental Protocol:

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range that covers the expected pKa(s) of the analyte.

-

Sample Preparation: Prepare a stock solution of this compound. Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the analyte in each buffer solution.

-

Identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.

-

-

Data Analysis: Plot the absorbance at a chosen analytical wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[9][10]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that can be used to determine pKa values based on the change in electrophoretic mobility of an analyte with pH.[1][11] This method is particularly advantageous for its high accuracy with small sample volumes and for compounds with low solubility.[1][12]

Detailed Experimental Protocol:

-

Buffer Preparation: Prepare a series of background electrolytes (buffers) with a range of precisely known pH values.[1]

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent.

-

Electrophoretic Analysis:

-

Sequentially fill the capillary with each buffer solution.

-

Inject a small plug of the sample solution into the capillary.

-

Apply a voltage across the capillary and record the migration time of the analyte. A neutral marker is often co-injected to determine the electroosmotic flow.

-

-

Data Analysis:

Computational pKa Prediction

In addition to experimental methods, computational approaches can provide rapid and reasonably accurate pKa predictions.[2] These in silico methods are valuable in early drug discovery for screening large numbers of compounds. Methods are typically based on quantum mechanical calculations combined with solvation models to estimate the free energy change of the dissociation reaction.[13] Various software packages are available that employ different theoretical models for pKa prediction.

Conclusion

The determination of the pKa values of this compound is essential for understanding its pharmacokinetic and pharmacodynamic profile. This guide has detailed the primary experimental methodologies—potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis—that can be employed for the accurate measurement of its acid dissociation constants. While experimental determination remains the gold standard, computational prediction serves as a valuable tool for initial assessment. The provided protocols and workflows offer a robust framework for researchers and drug development professionals to elucidate this critical physicochemical parameter.

References

- 1. analiza.com [analiza.com]

- 2. researchgate.net [researchgate.net]

- 3. uregina.ca [uregina.ca]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virtual Labs [mas-iiith.vlabs.ac.in]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(Piperazin-1-yl)pyrazine for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to its structural motifs—a piperazine ring linked to a pyrazine ring—this molecule serves as a valuable scaffold in the design of biologically active agents, particularly those targeting the central nervous system. This document details its nomenclature, synthesis, characterization, and potential pharmacological relevance based on the current scientific literature.

Nomenclature and Synonyms

This compound is known by several synonyms in chemical literature and commercial catalogs. Accurate identification is crucial for literature searches and procurement. The compound's IUPAC name is this compound, and its Chemical Abstracts Service (CAS) registry number is 34803-68-4. A summary of its common identifiers is presented in Table 1.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 34803-68-4 |

| Common Synonyms | 1-(Pyrazin-2-yl)piperazine |

| 2-(1-Piperazinyl)pyrazine | |

| 1-Pyrazinylpiperazine | |

| N-(Pyrazin-2-yl)piperazine | |

| 3,4,5,6-Tetrahydro-2H-[1,2']bipyrazine | |

| Molecular Formula | C₈H₁₂N₄ |

| Molecular Weight | 164.21 g/mol |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This involves the displacement of a suitable leaving group, most commonly a halide, from the pyrazine ring by the secondary amine of piperazine. A general and reliable method is the reaction of 2-chloropyrazine with an excess of piperazine.

Experimental Protocol: Synthesis from 2-Chloropyrazine and Piperazine

This protocol is adapted from established procedures for the synthesis of analogous N-heterocyclic piperazines.

Materials:

-

2-Chloropyrazine

-

Piperazine (anhydrous)

-

Ethanol (or another suitable solvent such as acetonitrile)

-

Potassium carbonate (optional, as a base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-chloropyrazine (1 equivalent) in ethanol.

-

Add piperazine (2-4 equivalents) to the solution. The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl formed during the reaction. Alternatively, a weaker base like potassium carbonate can be added.

-

Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 70°C) for several hours (typically 1.5 to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Physicochemical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

General Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

For ¹H NMR, the expected spectrum would show signals for the pyrazine ring protons and the piperazine ring protons. The chemical shifts and coupling constants would be characteristic of the structure. For the closely related 2-(1-piperazinyl)pyrimidine, the pyrimidine protons appear at δ 8.29 (d), and 6.45 (t) ppm, while the piperazine protons are observed at δ 3.78 (t) and 2.90 (t) ppm in CDCl₃. Similar shifts would be expected for the pyrazine analog.

-

For ¹³C NMR, distinct signals for each carbon atom in the pyrazine and piperazine rings should be observed.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the compound using a KBr pellet or as a thin film.

-

Characteristic absorption bands would include C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazine ring, and N-H stretching of the secondary amine in the piperazine ring.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a suitable ionization technique (e.g., ESI or EI).

-

The molecular ion peak corresponding to the molecular weight of the compound (164.21 g/mol ) should be observed, confirming the elemental composition.

-

Pharmacological Profile and Potential Applications

Derivatives of this compound have been investigated for their activity at various G-protein coupled receptors (GPCRs). The primary targets for this class of compounds are often serotonergic (5-HT) and dopaminergic (D) receptors, with some activity also reported at adrenergic receptors.[2][3]

-

Serotonin Receptors: Many arylpiperazine derivatives are potent ligands for 5-HT₁A and 5-HT₂A receptors.[4] For instance, compounds with a piperazine moiety linked to a heterocyclic ring often exhibit high affinity for the 5-HT₁A receptor, a key target for anxiolytic and antidepressant drugs.[5]

-

Dopamine Receptors: The arylpiperazine structure is also a common feature in ligands for dopamine D₂ and D₃ receptors, which are important targets for antipsychotic medications.[6]

-

Adrenergic Receptors: Some piperazine derivatives have shown significant affinity for α₁- and α₂-adrenergic receptors.[7][8]

Given this context, this compound is a valuable building block for the synthesis of novel CNS-active agents. The unsubstituted piperazine nitrogen provides a convenient handle for further chemical modification to explore structure-activity relationships and optimize binding to specific receptor subtypes.

Quantitative Biological Data for Analogs

To provide a quantitative context for the potential biological activity of this compound, the following tables summarize the binding affinities of closely related analogs at key CNS receptors. It is important to note that these are not data for the core compound itself but for derivatives, and are intended to be illustrative of the potential targets for this chemical class.

Table 2: Binding Affinities of Piperazine-Pyridazinone Analogs [2]

| Compound | α₁-AR Kᵢ (nM) | α₂-AR Kᵢ (nM) | 5-HT₁A Kᵢ (nM) |

| Analog 1 | 0.8 | >1000 | 15.0 |

| Analog 2 | 1.2 | >1000 | 8.5 |

| Analog 3 | 0.5 | 850 | 5.2 |

Table 3: MAO-A Inhibitory Activity of 1-(2-Pyrimidin-2-yl)piperazine Derivatives [9]

| Compound | MAO-A IC₅₀ (µM) |

| Derivative 2j | 23.10 |

| Derivative 2m | 24.14 |

Proposed Signaling Pathway

Based on the high frequency of 5-HT₁A receptor agonism among arylpiperazine derivatives, a plausible mechanism of action for compounds derived from the this compound scaffold involves the modulation of the 5-HT₁A signaling cascade. The 5-HT₁A receptor is a Gᵢ/Gₒ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase.

Conclusion

This compound is a synthetically accessible and versatile chemical scaffold. While detailed pharmacological data on the parent compound are limited in publicly accessible literature, the extensive research on its derivatives strongly suggests its potential as a precursor for novel ligands targeting CNS receptors, particularly those for serotonin and dopamine. This guide provides a foundational understanding of its synthesis, characterization, and likely biological context, intended to facilitate further research and development in the field of medicinal chemistry.

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) using computational simulation. A 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Biological Activity Screening of 2-(Piperazin-1-yl)pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-(piperazin-1-yl)pyrazine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. This document details the experimental protocols for key biological assays, presents quantitative activity data in structured tables, and visualizes relevant signaling pathways and experimental workflows.

Anticancer Activity

Derivatives of this compound have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various this compound derivatives, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| A novel piperazine derivative | K562 (Leukemia) | 0.06 - 0.16 | [1][2] |

| DGG200064 | HCT116 (Colon) | < 1 | [3] |

| Compound 7c | HCT116 (Colon) | < 1 | [3] |

| Compound 2b (Ciprofloxacin derivative) | A549 (Non-small cell lung) | 14.8 | [4] |

| Compound 2d (Ciprofloxacin derivative) | A549 (Non-small cell lung) | 24.8 | [4] |

| Compound 2f (Ciprofloxacin derivative) | A549 (Non-small cell lung) | 23.6 | [4] |

| Compound 2g (Ciprofloxacin derivative) | A549 (Non-small cell lung) | 20.7 | [4] |

| Compound 6b | HepG2 (Liver), MCF7 (Breast), HCT116 (Colon) | 3.26, 3.19, 5.01 | [5] |

| Compound 4i | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 2.86, 5.91, 14.79 | [5] |

| Compound 4j | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 3.09, 6.87, 17.92 | [5] |

| Compound 23 (Vindoline conjugate) | MDA-MB-468 (Breast) | 1.00 | [6] |

| Compound 25 (Vindoline conjugate) | HOP-92 (Non-small cell lung) | 1.35 | [6] |

| Compound R7 | HT-29 (Colon) | 8.18 | [7] |

| Compound 35 | DU-145 (Prostate) | 5 µg/mL | [7] |

| Compound 8d (PAK4 inhibitor) | A549 (Non-small cell lung) | 0.060 | [8] |

| Compound 9c (PAK4 inhibitor) | A549 (Non-small cell lung) | 0.068 | [8] |

| Compound 26 | Breast Cancer Cells | < 20 | [9] |

| Compound 27 | Breast Cancer Cells | 16.8 | [9] |

| Compound 28 | Breast Cancer Cells | 19.5 | [9] |

| Compound 29 | Breast Cancer Cells | 24.8 | [9] |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Several studies have shown that these derivatives can trigger caspase-dependent apoptosis. This process involves the activation of a cascade of cysteine proteases called caspases, which are central to the execution of apoptosis. Specifically, the activation of initiator caspases (like caspase-8 and caspase-9) and effector caspases (like caspase-3) has been observed.[1][3][10] The induction of apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

One identified mechanism involves the inhibition of multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1][2] Another study demonstrated that β-elemene piperazine derivatives induce apoptosis through the downregulation of c-FLIP and the generation of reactive oxygen species (ROS), leading to the activation of both death receptor and mitochondrial-mediated apoptotic pathways.[3][4]

Certain derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[3][4] This is often mediated by the p53/p21 pathway.[4][11] The tumor suppressor protein p53 plays a crucial role in cell cycle regulation, and its activation can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor that halts the cell cycle.[11]

Antimicrobial Activity

The this compound scaffold is also a key feature in compounds with potent antimicrobial properties against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3k | Listeria monocytogenes | Potent | [12] |

| Compound 3d | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | [12] |

| Compound 3g | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | [12] |

| Compound 3k | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | [12] |

| Compound 3d | Pseudomonas aeruginosa | Better than ampicillin | [12] |

| Compound 3g | Escherichia coli | More efficient than ampicillin | [12] |

| Chalcone-piperazine derivative | Candida albicans | 2.22 | [2] |

| Sparfloxacin and Gatifloxacin derivatives | Gram-positive bacteria | 1-5 | [2] |

| Compound 4 | Staphylococcus aureus | 16 | [13] |

| Compound 6c | Staphylococcus aureus | 16 | [13] |

| Compound 6d | Staphylococcus aureus | 16 | [13] |

| Compound 6d | Bacillus subtilis | 16 | [13] |

| Compound 7b | Bacillus subtilis | 16 | [13] |

| Compound 6c | Escherichia coli | 8 | [13] |

| Compound 308 | MRSA, S. aureus, Shigella flexneri | 2, 2, 2 | [14] |

| Compound 327 | MRSA | 2 | [14] |

| Compound 328 | MRSA, S. aureus | 2, 2 | [14] |

| Compound 336 | MRSA, S. aureus | 8, 32 | [14] |

| Derivative 2 | Carnobacterium maltaromaticum | 6.25 | [15] |

| Ciprofloxacin derivative 5h | Ciprofloxacin-resistant P. aeruginosa | 16 | [16] |

| Ciprofloxacin derivative 5k | Ciprofloxacin-resistant P. aeruginosa | 16 | [16] |

| Ciprofloxacin derivative 5l | Ciprofloxacin-resistant P. aeruginosa | 16 | [16] |

| Pyrimidine-piperazine derivative 4b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Good activity at 40 | [17] |

| Pyrimidine-piperazine derivative 4d | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Good activity at 40 | [17] |

| Pyrimidine-piperazine derivative 5a | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Good activity at 40 | [17] |

| Pyrimidine-piperazine derivative 5b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Good activity at 40 | [17] |

Central Nervous System (CNS) Activity

The piperazine moiety is a well-known pharmacophore in many CNS-active drugs. The incorporation of a pyrazine ring can modulate the affinity and selectivity of these compounds for various CNS receptors.

Quantitative CNS Receptor Binding Data

The following table summarizes the binding affinities (Ki values) of representative this compound derivatives for key serotonin and dopamine receptors.

Table 3: CNS Receptor Binding Affinity of this compound Derivatives

| Compound ID | Receptor | Ki (nM) | Reference |

| Compound 8a | 5-HT1A | 1.2 | [18] |

| Compound 10 | 5-HT1A | 21.3 | [18] |

| Long-chain arylpiperazine 8a,b | 5-HT7 | 6.69 - 91.7 | [19][20] |

| Long-chain arylpiperazine 11a,b | 5-HT7 | 6.69 - 91.7 | [19][20] |

| Long-chain arylpiperazine 20a-c | 5-HT7 | 6.69 - 91.7 | [19][20] |

| Long-chain arylpiperazine 26a-c | 5-HT7 | 6.69 - 91.7 | [19][20] |

| Long-chain arylpiperazine 29 | 5-HT7 | 6.69 - 91.7 | [19][20] |

| Long-chain arylpiperazine 33a,b | 5-HT7 | 6.69 - 91.7 | [19][20] |

| Long-chain arylpiperazine 8a,b | 5-HT1A | 3.77 - 1802 | [19][20] |

| Long-chain arylpiperazine 11a,b | 5-HT1A | 3.77 - 1802 | [19][20] |

| Long-chain arylpiperazine 20a-c | 5-HT1A | 3.77 - 1802 | [19][20] |

| Long-chain arylpiperazine 26a-c | 5-HT1A | 3.77 - 1802 | [19][20] |

| Long-chain arylpiperazine 29 | 5-HT1A | 3.77 - 1802 | [19][20] |

| Long-chain arylpiperazine 33a,b | 5-HT1A | 3.77 - 1802 | [19][20] |

| Compound 22 | D2, D3 | 53 (D2) | [21] |

| Compound 24 | D2, D3 | - | [21] |

| Compound 6a | D3 | 1.4 | [22] |

| Compound 7a | 5-HT1A | 14.3 | [22] |

| Compound 4 | 5-HT1A | 0.78 | [23] |

| Compound 7 | 5-HT1A | 0.57 | [23] |

| Indazole-piperazine derivative 2 | D2 | 10 | [24] |

| Indazole-piperazine derivative 9 | D2 | 16 | [24] |

| Indazole-piperazine derivative 12 | D2 | 23 | [24] |

| Indazole-piperazine derivative 13 | D2 | 13 | [24] |

| Indazole-piperazine derivative 14 | D2 | 10 | [24] |

| Indazole-piperazine derivative 15 | D2 | 18 | [24] |

Anti-inflammatory Activity

Select piperazine derivatives have also been investigated for their potential to mitigate inflammation. In vivo studies have demonstrated their ability to reduce edema and cellular infiltration in animal models of inflammation.[25][26]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

MTT Assay for Anticancer Screening

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Microbroth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the biological activity screening of this compound derivatives.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide provide a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the continued exploration of this promising class of compounds. Further investigations into their structure-activity relationships, mechanisms of action, and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

- 1. Novel piperazine induces apoptosis in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]

- 9. HJ-4, a novel piperine derivative, inhibits tumor growth and angiogenesis via p53 activation and oncogenic pathway inhibition in colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Secure Verification [cherry.chem.bg.ac.rs]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ricerca.uniba.it [ricerca.uniba.it]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of 2-(Piperazin-1-yl)pyrazine: A Technical Guide

This technical guide provides an in-depth overview of the methodologies used to assess the in vitro metabolic stability of 2-(piperazin-1-yl)pyrazine, a key parameter in drug discovery and development. Understanding a compound's metabolic fate is crucial for predicting its in vivo pharmacokinetic profile, including its half-life and clearance. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of representative stability data, and visualizations of metabolic pathways and experimental workflows.

Introduction to In Vitro Metabolic Stability

In vitro metabolic stability assays are fundamental in early drug discovery to screen and select compounds with favorable pharmacokinetic properties.[1] These assays evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver.[2] The primary enzyme family responsible for the metabolism of many xenobiotics is the cytochrome P450 (CYP450) superfamily.[3][4][5] Key parameters determined from these studies include the half-life (t1/2) and intrinsic clearance (CLint), which together help in predicting the in vivo hepatic clearance of a drug candidate.[2][6]

The core structure of this compound contains both a piperazine and a pyrazine ring, moieties that are common in pharmacologically active compounds.[7][8] The metabolic landscape of such structures can be complex, involving various enzymatic reactions. For instance, piperazine rings can undergo N-dealkylation, oxidation, and ring opening, while pyrazine rings can be subject to hydroxylation and subsequent conjugation.

Experimental Protocols

Detailed methodologies for the primary in vitro metabolic stability assays are provided below. These protocols are based on standard industry practices for evaluating the intrinsic clearance of new chemical entities.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability by exposing the test compound to a rich source of cytochrome P450 (CYP) enzymes.[2]

Materials:

-

Test Compound: this compound (10 mM stock in DMSO)

-

Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM)

-

Cofactor: NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)[6]

-

Buffer: Phosphate Buffer (0.1 M, pH 7.4)

-

Control Compounds: Verapamil (high clearance), Diazepam (low clearance)[6]

-

Quenching Solution: Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)

Procedure:

-

A reaction mixture is prepared containing liver microsomes (final protein concentration 0.5 mg/mL) and phosphate buffer.[9]

-

The test compound, this compound, is added to the reaction mixture to a final concentration of 1 µM and pre-incubated at 37°C.[6]

-

The metabolic reaction is initiated by the addition of the NADPH regeneration system.[6]

-

Aliquots are collected at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

-

The reactions are terminated by adding ice-cold acetonitrile containing an internal standard.[2]

-

Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

-

The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant (k).

-

The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t1/2) / (mg/mL protein concentration).[6]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment.

Materials:

-

Test Compound: this compound (10 mM stock in DMSO)

-

Hepatocytes: Cryopreserved Human and Rat Hepatocytes

-

Incubation Medium: Williams’ Medium E or similar, supplemented with serum and antibiotics

-

Control Compounds: 7-Hydroxycoumarin (Phase II metabolism control), Verapamil (high clearance)

-

Quenching Solution: Acetonitrile (ACN) with an internal standard

Procedure:

-

Cryopreserved hepatocytes are thawed and assessed for viability (typically >80%).

-

Cells are suspended in incubation medium to a final density of 1 x 10^6 viable cells/mL.

-

The cell suspension is pre-warmed to 37°C in a shaking water bath under a carbogen (95% O2, 5% CO2) atmosphere.

-

The reaction is initiated by adding this compound to a final concentration of 1 µM.

-

Aliquots are collected at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reactions are quenched with ice-cold acetonitrile containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

-

Data analysis is performed as described for the microsomal stability assay to determine t1/2 and CLint.

Data Presentation

The following table summarizes representative in vitro metabolic stability data for this compound. Please note that this data is hypothetical and for illustrative purposes, as specific experimental values for this compound are not publicly available.

| System | Parameter | Value | Interpretation |

| Human Liver Microsomes | t1/2 (min) | 45 | Moderate Stability |

| CLint (µL/min/mg protein) | 30.8 | Moderate Clearance | |

| Rat Liver Microsomes | t1/2 (min) | 25 | Lower Stability |

| CLint (µL/min/mg protein) | 55.5 | Higher Clearance | |